4,5-Bis(nitrooxy)pentyl alcohol
Description
4,5-Bis(nitrooxy)pentyl alcohol (IUPAC name: 5-hydroxypentane-1,2-diyl dinitrate) is a nitrate ester derivative of 1,2,5-pentanetriol, characterized by two nitrooxy (-O-NO₂) groups at positions 1 and 2 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₅H₉N₂O₇, with a calculated molecular weight of 209.14 g/mol . Synonyms for this compound include 1,2,5-Pentanetriol 1,2-dinitrate and LP062460, as documented in supplier catalogs .
Properties
Molecular Formula |
C5H10N2O7 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(5-hydroxy-1-nitrooxypentan-2-yl) nitrate |
InChI |
InChI=1S/C5H10N2O7/c8-3-1-2-5(14-7(11)12)4-13-6(9)10/h5,8H,1-4H2 |
InChI Key |
YIKBPQXUVMZKQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO[N+](=O)[O-])O[N+](=O)[O-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,5-bis(nitrooxy)pentyl alcohol, the following structural and functional comparisons are drawn with analogous compounds from the evidence:
Nitroaromatic Alcohols
- 4-Nitrobenzyl Alcohol (C₇H₇NO₃, MW 153.13 g/mol): This aromatic compound features a nitro (-NO₂) group attached to a benzyl alcohol framework. It is used in synthetic chemistry and research, with commercial availability noted in reagent catalogs .
- 3,5-Bis(trifluoromethyl)benzyl Alcohol (C₉H₆F₆O, MW 244.13 g/mol): This fluorinated aromatic alcohol contains electron-withdrawing trifluoromethyl (-CF₃) groups, enhancing its stability and utility in specialty chemical synthesis. Its applications diverge significantly from nitrooxy-containing compounds due to its non-energetic functional groups .
Pentyl Alcohol Isomers
- It is widely used as a solvent and precursor in flavor and fragrance industries.
- tert-Pentyl Alcohol (C₅H₁₂O, MW 88.15 g/mol): A branched isomer with applications in organic synthesis. Its tertiary alcohol structure lacks the steric and electronic effects imposed by nitrooxy substituents .
Functional Group Analysis
*Inferred based on structural analogy to nitrate esters like nitroglycerin; direct evidence unavailable.
Stability and Reactivity
- Nitrooxy vs. Nitro Groups : The nitrooxy groups in this compound are more labile than the nitro groups in nitrobenzyl alcohols, increasing its susceptibility to decomposition under heat or friction—a critical consideration for handling and storage.
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